2-Fluorobenzene-1-sulfinic acid
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Overview
Description
2-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C₆H₅FO₂S It is a derivative of benzene, where a fluorine atom is substituted at the second position and a sulfinic acid group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzene-1-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of fluorobenzene followed by reduction. For instance, fluorobenzene can be treated with sulfur trioxide to form 2-fluorobenzenesulfonic acid, which is then reduced to this compound using reducing agents like zinc in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agents and solvents is crucial to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluorobenzenesulfonic acid.
Reduction: It can be reduced to form 2-fluorobenzenesulfinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc in acetic acid or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-Fluorobenzenesulfonic acid.
Reduction: Various 2-fluorobenzenesulfinic acid derivatives.
Substitution: Sulfone and sulfonamide derivatives.
Scientific Research Applications
2-Fluorobenzene-1-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluorobenzene-1-sulfinic acid involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to the formation of sulfonylated products .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Benzene-1-sulfinic acid: Similar structure but without the fluorine atom.
2-Fluorobenzenesulfonic acid: An oxidized form of 2-Fluorobenzene-1-sulfinic acid
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a sulfinic acid group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
Molecular Formula |
C6H5FO2S |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-3-1-2-4-6(5)10(8)9/h1-4H,(H,8,9) |
InChI Key |
IQBZKCNTYYYQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)O |
Origin of Product |
United States |
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